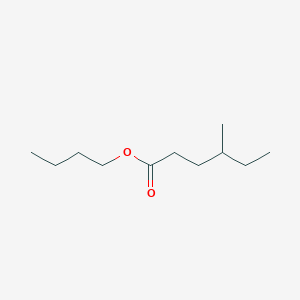
Butyl 4-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-methylhexanoate is a chemical compound that is commonly used in scientific research. It is an ester that is formed from the reaction of butanol and 4-methylhexanoic acid. This compound is widely used in various research applications due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of butyl 4-methylhexanoate is not fully understood. However, it is believed to act as a polar solvent, which allows it to dissolve a wide range of organic compounds. It is also believed to have a low toxicity level, making it a safe compound to use in various research applications.
Biochemische Und Physiologische Effekte
Butyl 4-methylhexanoate has no known biochemical or physiological effects on the human body. It is considered to be a safe compound to use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of butyl 4-methylhexanoate is its ability to dissolve a wide range of organic compounds. This makes it an ideal solvent for various research applications. However, one of the limitations of this compound is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are many future directions for the use of butyl 4-methylhexanoate in scientific research. One potential direction is the study of its properties as a flavoring agent in the food industry. Another potential direction is the use of this compound in the synthesis of new organic compounds with unique properties and characteristics. Overall, butyl 4-methylhexanoate is a versatile and important compound in scientific research.
Synthesemethoden
The synthesis of butyl 4-methylhexanoate involves the reaction of butanol and 4-methylhexanoic acid in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to ensure maximum yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Butyl 4-methylhexanoate is widely used in scientific research as a solvent and reagent. It is commonly used in the synthesis of various organic compounds due to its ability to dissolve a wide range of organic compounds. It is also used as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
126391-29-5 |
|---|---|
Produktname |
Butyl 4-methylhexanoate |
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
butyl 4-methylhexanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-9-13-11(12)8-7-10(3)5-2/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
SNWUUSOYMVALAQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCC(C)CC |
Kanonische SMILES |
CCCCOC(=O)CCC(C)CC |
Synonyme |
4-METHYL-HEXANOIC ACID BUTYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



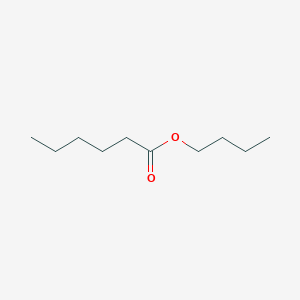
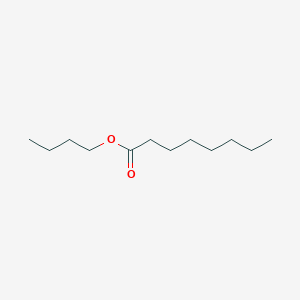
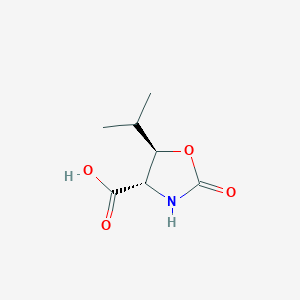
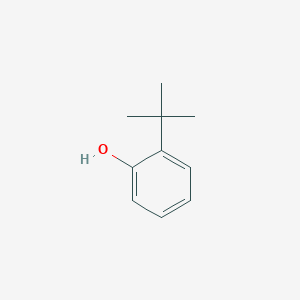


![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
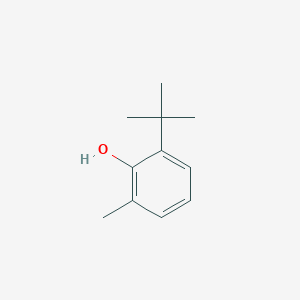
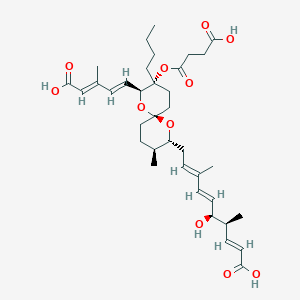
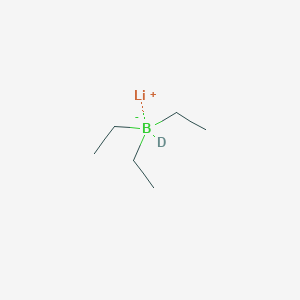

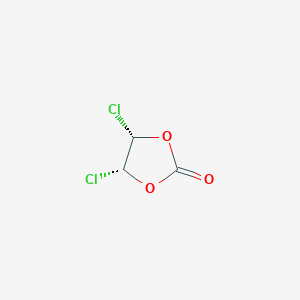

![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)